1-{[(3,4-Difluorophenyl)amino]methyl}cyclobutan-1-ol
Description
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Properties
IUPAC Name |
1-[(3,4-difluoroanilino)methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO/c12-9-3-2-8(6-10(9)13)14-7-11(15)4-1-5-11/h2-3,6,14-15H,1,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVSRZRIMBHAMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC2=CC(=C(C=C2)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-{[(3,4-Difluorophenyl)amino]methyl}cyclobutan-1-ol, identified by its CAS number 2157905-12-7, is a compound with potential biological activity that has garnered interest in pharmacological research. This compound's structure features a cyclobutane ring and a difluorophenyl moiety, which may contribute to its biological properties.
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential therapeutic applications. The following sections summarize key findings related to its pharmacological effects and mechanisms of action.
- Antioxidant Activity : Preliminary studies suggest that compounds similar to this compound exhibit antioxidant properties, which can mitigate oxidative stress in cellular systems. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .
- Cytotoxic Effects : In vitro studies have demonstrated that this compound can induce cytotoxicity in various cancer cell lines. The mechanism appears to involve the disruption of cellular homeostasis and induction of apoptosis .
- Neuroprotective Potential : There is emerging evidence suggesting that derivatives of cyclobutane compounds may have neuroprotective effects, potentially useful in treating neurodegenerative disorders .
Table 1: Summary of Biological Activities
Case Study 1: Antioxidant Capacity
A study investigated the antioxidant capacity of structurally related compounds, revealing that they significantly reduced lipid peroxidation in vitro. The findings suggest that the difluorophenyl group enhances the electron-donating ability, contributing to the overall antioxidant effect.
Case Study 2: Cytotoxicity in Cancer Cells
In a series of experiments involving various cancer cell lines (e.g., glioblastoma), this compound was shown to decrease cell viability significantly at micromolar concentrations. Flow cytometry analysis indicated an increase in early and late apoptotic cells upon treatment.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C11H14F2N2O
- Molecular Weight : 220.25 g/mol
- CAS Number : 2201315-25-3
The structure features a cyclobutane ring substituted with a difluorophenyl group and an amino group, which contributes to its biological activity.
Anticancer Activity
Research indicates that compounds similar to 1-{[(3,4-Difluorophenyl)amino]methyl}cyclobutan-1-ol exhibit significant anticancer properties. For instance, studies have demonstrated that modifications in the cyclobutane structure can enhance the selectivity and potency against various cancer cell lines.
Case Study : A study published in Journal of Medicinal Chemistry evaluated a series of cyclobutane derivatives, revealing that specific substitutions led to improved inhibition of tumor growth in xenograft models .
Antimicrobial Properties
The compound has shown potential as an antimicrobial agent. The difluorophenyl moiety is known to enhance the lipophilicity of the molecule, which may aid in penetrating bacterial membranes.
Data Table: Antimicrobial Activity Against Various Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Neuropharmacological Applications
Recent studies suggest that compounds containing the cyclobutanol structure may exhibit neuroprotective effects. The mechanism is believed to involve modulation of neurotransmitter systems.
Case Study : An experimental study assessed the neuroprotective effects of related compounds in models of neurodegeneration, demonstrating a reduction in oxidative stress markers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
